N-(tert-butoxycarbonyl)-N-isopropylphenylalanine
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Overview
Description
N-(tert-butoxycarbonyl)-N-isopropylphenylalanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of phenylalanine, an essential amino acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine typically involves the reaction of phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N-isopropylphenylalanine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution Reagents: Trimethylsilyltrifluoromethane sulfonate, 2,6-lutidine.
Major Products Formed
Deprotection: Phenylalanine derivatives with free amino groups.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N-isopropylphenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Mechanism of Action
The primary mechanism of action of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Another compound featuring multiple Boc groups for the protection of amino groups.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used for similar purposes in peptide synthesis.
Uniqueness
N-(tert-butoxycarbonyl)-N-isopropylphenylalanine is unique due to its specific structure, which combines the Boc-protected amino group with the isopropyl and phenylalanine moieties. This combination provides specific reactivity and stability characteristics that are valuable in synthetic organic chemistry and peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-12(2)18(16(21)22-17(3,4)5)14(15(19)20)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRFJJVRJAEMPP-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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